
1,3-Nonadiene, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Nonadiene, (E)-, also known as (E)-1,3-Nonadiene, is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds. The compound is characterized by its trans configuration, where the hydrogen atoms are on opposite sides of the double bond. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Nonadiene, (E)- can be synthesized through various methods. One common method involves the polymerization of 1,3-alkadienes using a DEAB initiator. This process results in the formation of ester-telechelic polynonadiene, which can then be hydrogenated using a copper chromite catalyst to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of 1,3-Nonadiene, (E)- often involves the use of large-scale polymerization reactors. The reaction conditions, such as initiator concentration and feed rate, are carefully controlled to achieve the desired molecular weight and properties of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Nonadiene, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogens, such as chlorine and bromine, are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce aldehydes or carboxylic acids, while reduction typically yields alkanes .
Aplicaciones Científicas De Investigación
1,3-Nonadiene, (E)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Nonadiene, (E)- involves its interaction with various molecular targets and pathways. The compound can participate in cycloaddition reactions, where it forms cyclic structures with other molecules. These reactions are often catalyzed by transition metals, such as cobalt, which facilitate the formation of the desired products .
Comparación Con Compuestos Similares
1,3-Nonadiene, (E)- can be compared with other similar compounds, such as:
1,3-Butadiene: A smaller diene with similar reactivity but different physical properties.
1,3-Hexadiene: Another diene with a different chain length and reactivity.
1,3-Octadiene: Similar in structure but with a different number of carbon atoms.
The uniqueness of 1,3-Nonadiene, (E)- lies in its specific chain length and trans configuration, which influence its reactivity and applications .
Propiedades
Número CAS |
71030-52-9 |
|---|---|
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
(3E)-nona-1,3-diene |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7H,1,4,6,8-9H2,2H3/b7-5+ |
Clave InChI |
CLNYHERYALISIR-FNORWQNLSA-N |
SMILES isomérico |
CCCCC/C=C/C=C |
SMILES canónico |
CCCCCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


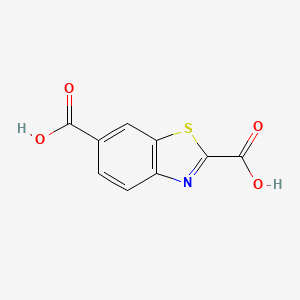
![Pyrrolo[1,2-D][1,4]thiazepine](/img/structure/B13958434.png)

![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13958444.png)
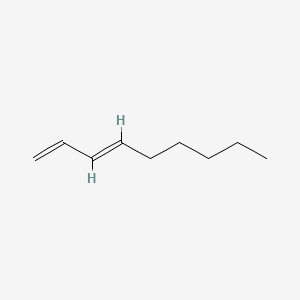

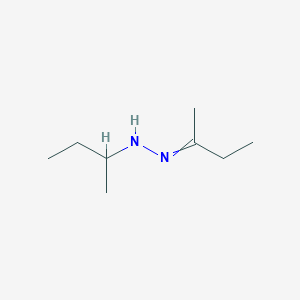
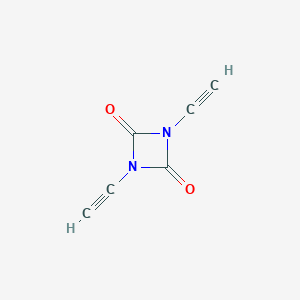
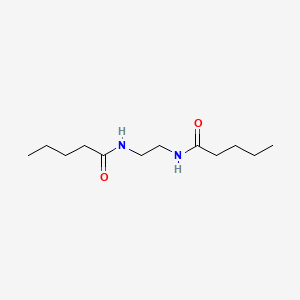
![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)
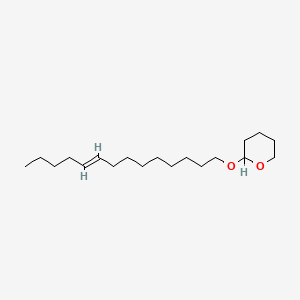
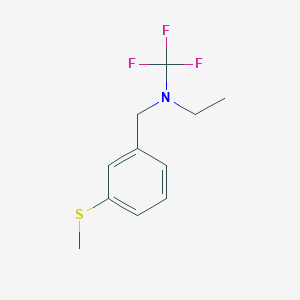
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)
![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)
